4-(piperidin-4-ylmethoxy)quinoline - 771462-55-6

4-(piperidin-4-ylmethoxy)quinoline

Catalog Number: EVT-3036992
CAS Number: 771462-55-6
Molecular Formula: C15H18N2O
Molecular Weight: 242.322
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Treatment of various cancers: Several quinoline-based anticancer agents are currently being investigated in clinical trials for treating leukemia, breast cancer, and other solid tumors. [, ]

Neurological Agents

Synthesis Analysis: The synthesis of these neurological agents often involves multi-step procedures tailored to introduce specific substituents and functionalities that influence their interactions with CNS targets. [, , ]

Molecular Structure Analysis: Subtle changes in the structure of these compounds, such as the type and position of substituents on the quinoline or piperidine rings, can drastically alter their pharmacological profiles. [, , ]

  • Modulation of neurotransmitter receptors: These compounds can act as agonists or antagonists at various neurotransmitter receptors, including dopamine, serotonin, and glutamate receptors, influencing neuronal signaling and activity. [, , ]
  • Inhibition of enzymes involved in neurotransmitter metabolism: By inhibiting enzymes like monoamine oxidase (MAO) or acetylcholinesterase (AChE), these agents can increase the levels of neurotransmitters in the synaptic cleft, affecting neuronal communication. []

5-Chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline

Compound Description: This compound is a quinoline derivative synthesized through a three-step procedure involving O-propargylation and copper-catalyzed 1,3-dipolar cycloaddition []. While its biological activity isn't detailed in the provided abstract, it's suggested as a potential antifungal agent or precursor for more complex triazolyl-quinoline hybrids with pharmacological applications [].

Tris(1-methoxy-2,2,6,6-tetramethylpiperidin-4-yl)phosphite (NORPM)

Compound Description: NORPM is a flame retardant studied for its synergistic effects with Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBPC)/Sb2O3 in high-impact polystyrene (HIPS) [, ]. It demonstrates significant flame-retardant properties and improves the performance of TTBPC/Sb2O3 by promoting bromine radical release and scavenging free radicals during combustion [, ].

(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205)

Compound Description: CPI-1205 is a potent and selective inhibitor of histone methyltransferase EZH2, currently in Phase I clinical trials for B-cell lymphoma []. It exhibits robust antitumor activity in a Karpas-422 xenograft model [].

Substituted 1H-((1,2,3-Triazol-4-yl)methoxy)pyrimidines

Compound Description: These compounds are potent GluN2B negative allosteric modulators []. They were developed through iterative optimization of pyrimidine analogues, aiming for a balance of potency and favorable ADME profiles [].

6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid (LY2562175)

Compound Description: LY2562175 is a potent and selective FXR agonist developed for treating dyslipidemia []. It demonstrates robust lipid-modulating properties, effectively lowering LDL and triglycerides while raising HDL in preclinical species [].

7-Nitro-1-(piperidin-4-yl)-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline-derived Sulphonamides

Compound Description: This series of compounds was synthesized and evaluated for antimicrobial activity []. The study revealed significant antibacterial and antifungal activity for most compounds compared to the standards streptomycin and griseofulvin [].

Ethyl 4-({1-[2-(4-bromophenyl)-2-oxoethyl]-1H-1,2,3-triazol-4-yl}methoxy)-8-(trifluoromethyl)quinoline-3-carboxylate

Compound Description: This compound is a 1,2,3-triazole derivative featuring a quinoline-derived substituent []. Although its specific biological activity is not discussed, its crystal structure reveals intermolecular interactions that could be relevant for understanding structure-activity relationships [].

4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023)

Compound Description: LNP023 is an orally bioavailable factor B inhibitor being clinically evaluated for various complement-mediated diseases []. It specifically targets the alternative pathway of the complement system, inhibiting the formation of C3 and C5 convertase [].

1-(2'-methyl-6'-methoxy-quinoline-4'-yl amino)-2-methyl-4-arylidene-imidazolin-5-ones

Compound Description: This series of compounds was synthesized and evaluated for anticonvulsant and analgesic activities []. The compounds exhibited activity against both maximal electroshock seizures and chemoshock induced seizures, as well as analgesic properties [].

4-(3-chloro-2-fluoroanilino)-7-methoxy-6-{[1-(N-methylcarbamoyl)piperidin-4-yl]oxy}quinazoline

Compound Description: This quinazoline derivative is described as a potential therapeutic agent for hyperproliferative disorders, including cancer [, , ]. Its synthesis, pharmaceutical compositions, and manufacturing processes are discussed in the patents [, , ].

4-(3-Chloro-2-fluoro-anilino)-7-methoxy-6-{[1-(N-methylcarbamoylmethyl)piperidin-4-yl]oxy}quinazoline

Compound Description: This compound is another quinazoline derivative structurally related to the previous entry []. Its synthesis and manufacturing processes are detailed in the patent []. Though specific biological activity isn't mentioned, its structural similarity to the previous compound suggests potential anticancer properties.

1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Derivatives

Compound Description: These compounds represent a novel series of NLRP3 inflammasome inhibitors designed through pharmacophore hybridization []. They demonstrated concentration-dependent inhibition of IL-1β release in LPS/ATP-stimulated human macrophages, suggesting potential as anti-inflammatory agents [].

4-piperidin-4-yl-triazole Derivatives

Compound Description: This group comprises hydroxamic acid-based histone deacetylase inhibitors [, ]. Several compounds exhibited potent HDAC6 inhibitory and antiproliferative activities in various human tumor cell lines, indicating potential as anticancer agents [, ].

4-(Piperidin-1-ylmethyl)-2-(thiophen-2-yl)quinoline Analogues

Compound Description: This series of compounds was synthesized and evaluated for antiproliferative activity against various human cancer cell lines [, ]. Several analogs exhibited significant growth inhibition, indicating potential as anticancer agents [, ].

5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378)

Compound Description: LDK378 is a potent and selective anaplastic lymphoma kinase (ALK) inhibitor, currently in Phase 1 and 2 clinical trials []. It demonstrates significant antitumor activity in ALK-positive cancer patients [].

4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161)

Compound Description: CD161 is a potent and orally bioavailable BET bromodomain inhibitor exhibiting significant antitumor activity in leukemia and breast cancer models []. Its selectivity for BET proteins is supported by cocrystal structure analysis [].

3-Alkyl-6-amino-1,4-dihydro-4-{[(1,2,3-triazol-4-yl)methoxy]phenyl}pyrano[2,3-c]pyrazole-5-carbonitrile Derivatives

Compound Description: These compounds were synthesized via a one-pot five-component condensation reaction []. While their biological activity isn't discussed in the provided abstract, their synthesis highlights the development of efficient methodologies for creating diverse heterocyclic compounds, potentially relevant for synthesizing 4-[(Piperidin-4-yl)methoxy]quinoline] analogs.

4-(Piperidin-4-yl)-1-hydroxypyrazoles

Compound Description: This compound class represents a group of γ-aminobutyric acid(A) (GABAA) receptor ligands [, , ]. These compounds were designed based on the GABAA receptor partial agonist 5-(4-piperidyl)-3-isoxazolol (4-PIOL) and exhibit varying degrees of affinity and functional activity at different GABAA receptor subtypes [, , ].

Bis(1-methoxy-2,2,6,6-tetramethylpiperidin-4-yl)sebacate (NORSM)

Compound Description: NORSM is a flame retardant exhibiting synergistic effects with Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBPC)/Sb2O3 in HIPS []. It enhances flame retardancy by promoting bromine radical release and scavenging free radicals during combustion [].

N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine (MBA236)

Compound Description: MBA236 is a dual inhibitor of cholinesterase and monoamine oxidase, designed based on a previously reported indole derivative []. Although its specific biological activity and potential applications aren't detailed in the provided abstract, its dual-acting nature highlights the possibility of designing multifunctional ligands based on similar structural motifs.

2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazoles

Compound Description: These compounds were synthesized using a microwave-assisted, copper-catalyzed, three-component reaction []. Though their biological activity is not discussed in the abstract, their synthesis highlights efficient methods for generating diverse heterocyclic compounds, potentially relevant for creating libraries of 4-[(Piperidin-4-yl)methoxy]quinoline] analogs.

2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide (NMS-P118)

Compound Description: NMS-P118 is a potent, orally available, and highly selective PARP-1 inhibitor with potential applications in cancer therapy []. It exhibits excellent ADME and pharmacokinetic properties, demonstrating high efficacy in vivo, both as a single agent and in combination with Temozolomide [].

N-phenyl-N-[1-(2-phenethyl)piperidin-4-yl]prop-2-enamide (Acrylfentanyl)

Compound Description: Acrylfentanyl is a synthetic opioid identified as a new psychoactive substance (NPS) []. Like other synthetic fentanyl analogs, it poses a severe risk of fatal intoxication and highlights the ongoing emergence of novel psychoactive compounds [].

(1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine (WAY-262611)

Compound Description: WAY-262611 is a small-molecule agonist of the Wnt beta-catenin signaling pathway, identified through high-throughput screening for bone disorder treatments []. It exhibits good pharmacokinetic properties and increases trabecular bone formation rate in ovariectomized rats upon oral administration, suggesting potential for treating osteoporosis or other bone-related diseases [].

(2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide (Compound A)

Compound Description: Compound A is a novel muscarinic antagonist with M(2)-sparing antagonistic activity []. It displays potent, oral M(3) antagonistic activity without inhibiting central muscarinic receptors due to its low brain penetration []. This selectivity profile suggests potential for treating conditions like overactive bladder with potentially fewer central nervous system side effects compared to non-selective muscarinic antagonists [].

1-(1-[4-[1-(2-methyl-1-oxidopyridin-3-ylmethyl)piperidin-4-yloxy]-2-methoxybenzoyl]piperidin-4-yl)-1,4-dihydrobenz[d][1,3]oxazin-2-one (L-372,662)

Compound Description: L-372,662 is an orally active oxytocin antagonist []. It exhibits good potency in vitro and in vivo, excellent oral bioavailability, high aqueous solubility, and excellent selectivity against human arginine vasopressin receptors []. These properties suggest potential applications in treating conditions where blocking oxytocin activity is desirable, such as preterm labor.

[4-Phenyl-1-(propylsulfonyl)piperidin-4-yl]methyl Benzamides

Compound Description: This group of compounds represents a series of GlyT1 inhibitors designed for potential treatment of schizophrenia []. The research focused on developing orally active inhibitors with improved pharmacokinetic properties and efficacy in relevant in vivo models [].

Substituted 1- Piperidin- 3- Yl- 4- Piperidin- 4- Yl- Piperazine Derivatives

Compound Description: This class of compounds are neurokinin antagonists, particularly targeting the NK1 receptor []. They exhibit potential for treating various conditions including schizophrenia, emesis, anxiety, depression, irritable bowel syndrome, and pain [].

(1,2,5,6-tetrahydropyridin-4-yl)methylphosphinic acid (TPMPA) and (piperidin-4-yl)methylphosphinic acid (P4MPA)

Compound Description: TPMPA and its saturated analog P4MPA are selective GABAC antagonists []. Their synthesis has been optimized for improved efficiency and yield [].

4-aryl/alkyl-1-(piperidin-4-yl)carbonylthiosemicarbazides and 4-benzoylthiosemicarbazides

Compound Description: These two series of thiosemicarbazide derivatives were evaluated for their cytotoxicity and topoisomerase I/II inhibition activity []. The 4-benzoylthiosemicarbazides displayed potent topoisomerase II inhibitory activity, while the 4-aryl/alkylthiosemicarbazides showed less potent effects [].

1-(1-(Bicyclo[3.3.1]nonan-9-yl)piperidin-4-yl)indolin-2-one (SR 16435)

Compound Description: SR 16435 is a mixed nociceptin/orphanin FQ (NOP)/μ-opioid receptor partial agonist []. It exhibits analgesic effects but with reduced rewarding properties and tolerance development compared to full μ-opioid agonists like morphine [].

N-(4-piperidinyl)-2-indolinones

Compound Description: This series of compounds represents a novel class of nociceptin receptor (NOP) ligands []. Notably, modifications of the piperidine N-substituents yielded both potent agonists and antagonists with modest selectivities over other opioid receptors [].

Properties

CAS Number

771462-55-6

Product Name

4-(piperidin-4-ylmethoxy)quinoline

IUPAC Name

4-(piperidin-4-ylmethoxy)quinoline

Molecular Formula

C15H18N2O

Molecular Weight

242.322

InChI

InChI=1S/C15H18N2O/c1-2-4-14-13(3-1)15(7-10-17-14)18-11-12-5-8-16-9-6-12/h1-4,7,10,12,16H,5-6,8-9,11H2

InChI Key

XXUDFPBQCANFQX-UHFFFAOYSA-N

SMILES

C1CNCCC1COC2=CC=NC3=CC=CC=C32

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.